6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research has been the synthesis of new pyridothienopyrimidines and pyridothienotriazines, with studies reporting the preparation of compounds through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds have been evaluated in vitro for their antimicrobial activities, indicating the potential for developing new antimicrobial agents based on this chemical scaffold (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Development of Antimycobacterial Compounds
Another research direction involves the development of antimycobacterial compounds from the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold. Molecular modifications of known antimycobacterial molecules have led to the synthesis of derivatives evaluated against Mycobacterium tuberculosis, showing promising activity and highlighting the scaffold's potential in developing new antimycobacterial therapies (Nallangi et al., 2014).
Synthesis and Characterization of Polymers
Research has also extended to the synthesis and characterization of new polymers derived from pyridine and thieno[2,3-c]pyridine carboxamides, demonstrating the utility of these compounds in material science. Novel polyamides have been synthesized from bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, indicating the applicability of these structures in creating materials with desirable thermal and mechanical properties (Faghihi & Mozaffari, 2008).
Enzyme Inhibitory Activity
Additionally, pyridine-2,6-dicarboxamide derivatives bearing primary sulfonamide groups have been synthesized and evaluated as inhibitors of carbonic anhydrase and cholinesterase enzymes. These studies provide insights into the potential therapeutic applications of these compounds, offering a foundation for further investigation into their bioactivity and mechanism of action (Stellenboom & Baykan, 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Result of Action
Similar compounds have shown significant antibacterial and antifungal potential .
Properties
IUPAC Name |
6-acetyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-10(24)23-6-5-12-15(9-23)30-20(16(12)18(21)25)22-19(26)11-7-13(27-2)17(29-4)14(8-11)28-3/h7-8H,5-6,9H2,1-4H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUDKFAVNNPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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